

The Structure-Activity Relationship of Alox15 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: Alox15-IN-2

Cat. No.: B10854721

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Introduction

Arachidonate 15-lipoxygenase (Alox15), an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic and linoleic acid, is a critical player in a variety of physiological and pathological processes.[1][2] Its metabolites are implicated in inflammation, oxidative stress, and ferroptosis, making Alox15 a compelling target for therapeutic intervention in diseases such as atherosclerosis, diabetes, neurodegenerative disorders, and certain cancers.[3][4][5] The development of potent and selective Alox15 inhibitors is a key focus in medicinal chemistry.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of several classes of Alox15 inhibitors, details key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Scaffold Analysis and Structure-Activity Relationships

The exploration of Alox15 inhibitors has led to the identification of several promising chemical scaffolds. Understanding the SAR for these scaffolds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Imidazole-Based Inhibitors of 15-LOX-2 (ALOX15B)

A notable class of inhibitors for the human epithelial isoform, 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B), features a central imidazole ring.[3] These compounds are structurally distinct from previous inhibitors and exhibit significant potency.[3] The core scaffold consists of an imidazole ring substituted at the 1-position with a phenyl moiety and at the 2-position with a benzylthio moiety.[3]

A limited SAR study on this series focused on modifications at the para-position of the benzylthio group, revealing the influence of electronic and steric factors on inhibitory activity.[3]

Table 1: SAR of Imidazole-Based h15-LOX-2 Inhibitors

Compound ID	para-Substituent on Benzylthio Moiety	Rationale for Modification
MLS000327069	Trifluoromethyl (-CF ₃)	Investigating the effect of a strong electron-withdrawing group.
MLS000327186	Bromo (-Br)	Exploring the impact of a halogen with both steric bulk and electronegativity.
MLS000327206	(Substituent not specified in snippet)	Further exploration of steric and electronic effects at this position.

Quantitative activity data (e.g., IC₅₀ values) for these specific analogs were not available in the provided search results, but the study highlighted the importance of substitution at this position for activity. These inhibitors were found to be highly selective, with a 50-fold greater selectivity for ALOX15B over ALOX5, ALOX12, ALOX15, COX-1, and COX-2.[7]

Natural Product Inhibitors of 15-LOX

Virtual screening of compounds from Chinese herbal medicine has identified several natural products as potent 15-LOX inhibitors.[8] Licochalcone B and eriodictyol, in particular, have been confirmed as inhibitors of the 15-LOX enzyme.[8]

Table 2: Activity of Natural Product 15-LOX Inhibitors

Compound	IC50 (μM)
Licochalcone B	9.67[8]
Eriodictyol	18.99[8]

Molecular dynamics and binding free energy analysis suggest that these compounds interact with key amino acid residues in the 15-LOX active site, including Thr412, Arg415, Val420, Thr429, Ile602, and Trp606.[8]

Virtually Screened h15-LOX-2 Inhibitors

A virtual screening campaign utilizing shape-based matching and docking identified a series of novel h15-LOX-2 inhibitors.[9] These compounds primarily engage with the highly lipophilic active site of the enzyme through hydrophobic interactions.[9] Key residues forming this hydrophobic cavity include Ala-188, Leu-374, Ile-412, Leu-415, Leu-420, Ala-416, Val-426, Leu-605, Ala-606, Leu-609, and Leu-610.[9]

Table 3: Activity of Virtually Screened h15-LOX-2 Inhibitors

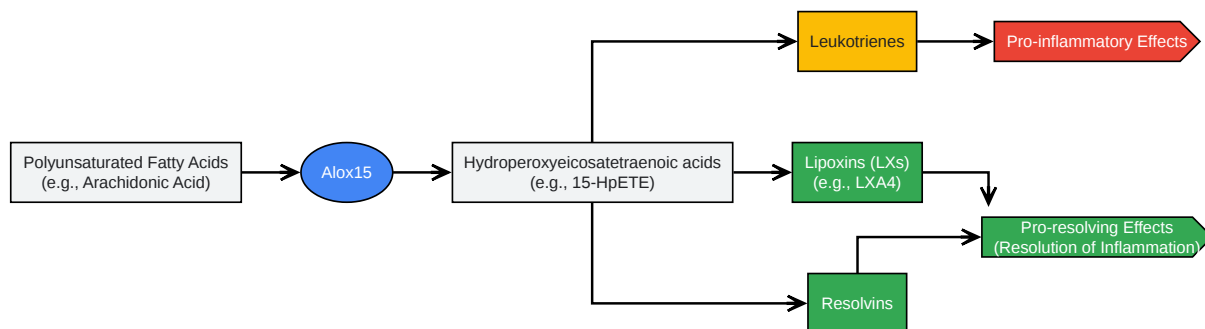
Compound ID	IC50 (μM)
Compound 10	26.9 ± 1.0[9]
Compound 13	25.0 ± 1.1[9]

Several other compounds in this series showed inhibitory activity but their IC50 values could not be determined due to limited solubility.[9] This highlights the critical importance of physicochemical properties in drug design.

Signaling Pathways and Experimental Workflows

Alox15 Signaling Pathway

Alox15 enzymes metabolize polyunsaturated fatty acids to generate bioactive lipid mediators that can have both pro-inflammatory and pro-resolving effects.[1][5] The specific products and their downstream effects depend on the substrate and the cellular context.



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Caption: Alox15 metabolizes PUFAs to produce mediators with dual roles in inflammation.

Experimental Workflow for Alox15 Inhibitor SAR Studies

The discovery and optimization of Alox15 inhibitors typically follow a structured workflow, beginning with hit identification and progressing through comprehensive characterization.



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